molecular formula C14H11BrClNOS B2363949 2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide CAS No. 329779-27-3

2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide

Cat. No.: B2363949
CAS No.: 329779-27-3
M. Wt: 356.66
InChI Key: FVOUVYIPAKLYKY-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide is an organic compound with the molecular formula C14H11BrClNOS. It is characterized by the presence of a bromophenyl group, a chlorophenyl group, and a sulfanyl group attached to an acetamide backbone

Preparation Methods

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide typically involves the reaction of 4-bromothiophenol with 3-chloroaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar compounds to 2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNOS/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOUVYIPAKLYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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